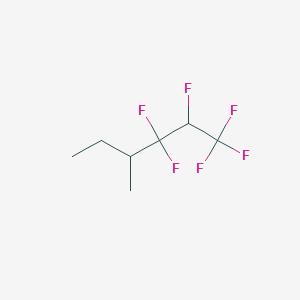![molecular formula C18H8Br2O5S B14620163 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione CAS No. 60981-70-6](/img/structure/B14620163.png)
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that features both aromatic and heterocyclic structures
Métodos De Preparación
The synthesis of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of benzene derivatives, followed by sulfonylation and cyclization to form the naphthofuran structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic aromatic substitution is a key reaction, where the compound reacts with electrophiles to form substituted products
Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s sulfonyl and bromine groups play a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione include:
1,4-Dibromo-2,5-dimethoxybenzene: Used in the preparation of polyfluorene derivatives.
Naphtho[2,3-c]thiophene-4,9-dione: Known for its enhanced photovoltaic effects in polymer solar cells.
The uniqueness of this compound lies in its specific combination of bromine and sulfonyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
60981-70-6 |
|---|---|
Fórmula molecular |
C18H8Br2O5S |
Peso molecular |
496.1 g/mol |
Nombre IUPAC |
4-(2,5-dibromophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H8Br2O5S/c19-10-5-6-13(20)14(8-10)26(23,24)16-11-4-2-1-3-9(11)7-12-15(16)18(22)25-17(12)21/h1-8H |
Clave InChI |
UIVLIYODQNAGOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=C(C=CC(=C4)Br)Br)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


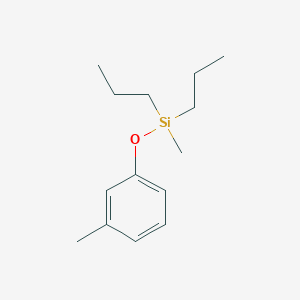
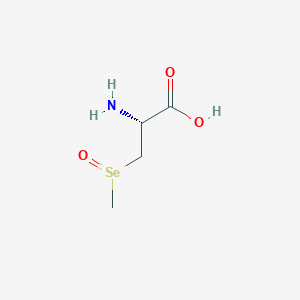
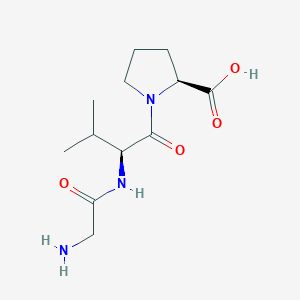
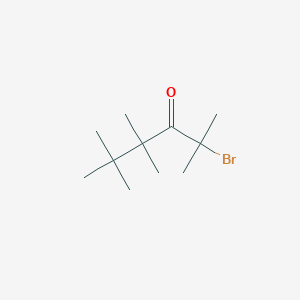
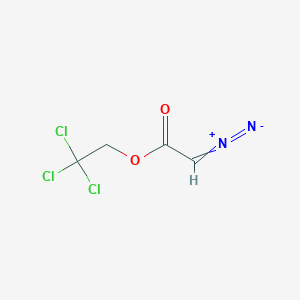
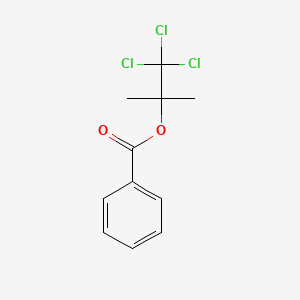
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
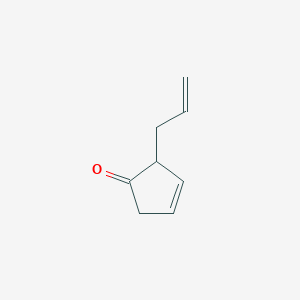
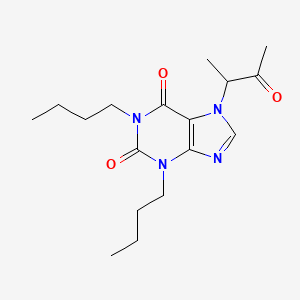
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
